Silacyclobutane

Chemical Vapor Deposition Silicon Dioxide Precursors Semiconductor Materials

Silacyclobutane (CAS 287-29-6) is a four-membered heterocyclic organosilicon compound with the formula (CH₂)₃SiH₂, characterized by a highly strained silicon-carbon bond. This ring strain—resulting from Si–C–C bond angles of approximately 93° compared to the ideal 109.5° for tetrahedral silicon —drives its unique reactivity in ring-opening polymerizations, transition-metal-catalyzed transformations, and as a low-temperature chemical vapor deposition (CVD) precursor.

Molecular Formula C3H6Si
Molecular Weight 70.16 g/mol
CAS No. 287-29-6
Cat. No. B14746246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilacyclobutane
CAS287-29-6
Molecular FormulaC3H6Si
Molecular Weight70.16 g/mol
Structural Identifiers
SMILESC1C[Si]C1
InChIInChI=1S/C3H6Si/c1-2-4-3-1/h1-3H2
InChIKeyTYFUXZBFJIMFON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silacyclobutane (CAS 287-29-6): A Strained 4-Membered Organosilicon Building Block for CVD and Polymer Synthesis


Silacyclobutane (CAS 287-29-6) is a four-membered heterocyclic organosilicon compound with the formula (CH₂)₃SiH₂, characterized by a highly strained silicon-carbon bond [1]. This ring strain—resulting from Si–C–C bond angles of approximately 93° compared to the ideal 109.5° for tetrahedral silicon [1]—drives its unique reactivity in ring-opening polymerizations, transition-metal-catalyzed transformations, and as a low-temperature chemical vapor deposition (CVD) precursor [2]. The compound exists as a colorless volatile liquid with a boiling point of 43 °C and a density of 0.7791 g/cm³ at 20 °C [1], physical properties that directly impact its handling, formulation, and suitability for vapor-phase processes.

Silacyclobutane vs. Silacyclopentane and Acyclic Silanes: Why Ring Size and Strain Energy Dictate Reactivity


Silacyclobutane cannot be treated as a generic substitute for other cyclic organosilanes such as silacyclopentane (five-membered ring) or acyclic silanes. The magnitude of ring strain varies dramatically with ring size, which directly governs the thermodynamic driving force for ring-opening reactions. For instance, the activation energy for thermal decomposition during silicon dioxide CVD is 41.8 kJ mol⁻¹ for silacyclobutane, compared to 75.3 kJ mol⁻¹ for silacyclopentane under identical conditions [1]. This 33.5 kJ mol⁻¹ difference translates to substantially different deposition kinetics and process temperature requirements. Similarly, theoretical calculations of fluoride affinities reveal that silacyclobutane (43.2 kcal mol⁻¹) differs significantly from both silacyclopentane (37.3 kcal mol⁻¹) and acyclic silanes such as dimethylsilane (30.0 kcal mol⁻¹) [2]. These quantifiable differences in reactivity profiles mean that substituting one ring size for another—or an acyclic analog—will alter reaction rates, product distributions, and process outcomes in ways that cannot be compensated for simply by adjusting concentration or stoichiometry.

Silacyclobutane: Quantified Performance Differentiation vs. Analogous Cyclic Silanes


LPCVD SiO₂ Deposition: 44% Lower Activation Energy Enables Lower-Temperature Processing vs. Silacyclopentane

Under low-pressure chemical vapor deposition (LPCVD) conditions with oxygen, silacyclobutane exhibits a substantially lower activation energy for silicon dioxide film deposition compared to its five-membered ring analog, silacyclopentane. The activation energy for silacyclobutane was determined to be 41.8 kJ mol⁻¹, whereas silacyclopentane required 75.3 kJ mol⁻¹, a difference of 33.5 kJ mol⁻¹ (approximately 44% lower for silacyclobutane) [1]. Both compounds were studied over the identical temperature range of 300 °C to 500 °C at constant reactor pressure below 66.6 Pa [1].

Chemical Vapor Deposition Silicon Dioxide Precursors Semiconductor Materials

Fluoride Affinity: Intermediate Nucleophilic Reactivity Between Silacyclopentane and Acyclic Silanes

Theoretical calculations at the MP4(SDTQ)/6-31++G* level reveal distinct fluoride affinities across the series of cyclic silanes: silacyclopropane (43.2 kcal mol⁻¹), silacyclobutane (43.2 kcal mol⁻¹), silacyclopentane (37.3 kcal mol⁻¹), and the acyclic analog dimethylsilane (30.0 kcal mol⁻¹) [1]. Notably, silacyclobutane shares an identical fluoride affinity (43.2 kcal mol⁻¹) with the highly strained three-membered silacyclopropane, while silacyclopentane exhibits a 5.9 kcal mol⁻¹ (≈14%) lower affinity [1].

Nucleophilic Substitution Organosilicon Reactivity Computational Chemistry

Ring Strain and Conformational Geometry: Si–C–C Bond Angle Deviation Drives Differential Reactivity

The ring strain in silacyclobutane originates from severe angular distortion at the silicon center. Experimental and computational studies confirm that the Si–C–C bond angle in silacyclobutane is approximately 93°, a marked deviation from the ideal tetrahedral angle of 109.5° in unstrained acyclic silanes [1]. In comparison, silacyclopentane (five-membered ring) and acyclic silanes exhibit significantly less angular strain, and 1,3-disilacyclobutane exhibits unusual CSiC angles that are unexpectedly larger than its SiCSi angles [2].

Ring Strain Molecular Geometry Computational Organosilicon Chemistry

NMR Chemical Shift Fingerprints Enable Positive Identification and Purity Assessment vs. Structural Analogs

The ²⁹Si and ¹³C NMR chemical shifts of silacyclobutane derivatives provide unambiguous analytical fingerprints that distinguish them from silacyclopentanes and acyclic silanes. Systematic NMR studies of substituted silacyclobutanes and silacyclopentanes demonstrate that the effect of substitution on chemical shifts and coupling constants differs between the two ring sizes due to distinct conformational and electronic factors [1]. The canonical SMILES string for unsubstituted silacyclobutane is C1C[SiH2]C1 [2].

NMR Spectroscopy Quality Control Analytical Characterization

Silacyclobutane: Validated Application Scenarios Based on Quantified Differentiation


Low-Temperature Chemical Vapor Deposition (LPCVD) of Silicon Dioxide Films

Silacyclobutane is quantitatively superior to silacyclopentane as a silicon dioxide precursor for LPCVD processes requiring low thermal budgets. The 44% lower activation energy (41.8 vs. 75.3 kJ mol⁻¹) enables either higher deposition rates at a given temperature or equivalent rates at lower substrate temperatures, which is critical for fabricating devices on temperature-sensitive substrates such as flexible electronics, polymer-based components, or advanced semiconductor structures where thermal diffusion must be minimized [1]. However, users should note that silacyclobutane is susceptible to homogeneous nucleation, requiring careful control of reactor pressure as temperature increases to maintain optimal film properties [1].

Ring-Opening Polymerization for Polycarbosilane Synthesis

The quantifiable ring strain in silacyclobutane (Si–C–C angle ≈93° vs. 109.5° for unstrained systems) provides a defined thermodynamic driving force for anionic and transition-metal-catalyzed ring-opening polymerization to yield polycarbosilanes [1][2]. These polymers serve as precursors to silicon carbide ceramics and functional materials for high-temperature and electronic applications. The intermediate fluoride affinity (43.2 kcal mol⁻¹) indicates a reactivity level suitable for controlled polymerization, whereas the lower affinity of silacyclopentane (37.3 kcal mol⁻¹) may necessitate harsher initiation conditions, and the higher strain of silacyclopropane may lead to uncontrolled or exothermic reactions [3].

Transition-Metal-Catalyzed C–H Silylation and Cycloaddition Reactions

Silacyclobutane participates in signature [σ+π] cycloaddition reactions with alkynes and C–H silylation reactions with both Csp²–H and Csp³–H bonds under transition-metal catalysis [1][2]. The reactivity profile, governed by the quantified strain and fluoride affinity parameters discussed above, positions silacyclobutane as a versatile organosilicon reagent for constructing complex silicon-containing molecular architectures. The ability to achieve quantitative yields in palladium-catalyzed cycloadditions with activated alkynes demonstrates its synthetic utility [2].

Analytical Reference Standard for Strained Organosilicon Compound Identification

Given the distinct NMR spectroscopic signatures that differentiate silacyclobutanes from silacyclopentanes and acyclic silanes [1], unsubstituted silacyclobutane (CAS 287-29-6) serves as a valuable reference standard for analytical laboratories developing or validating methods for the identification and quantification of strained organosilicon compounds in reaction mixtures, environmental samples, or quality control workflows. The canonical SMILES (C1C[SiH2]C1) and well-defined physical properties (b.p. 43 °C, density 0.7791 g/cm³ at 20 °C) [2] facilitate method development and calibration.

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